Cas no 110556-33-7 ((R)-Methyl 3-bromo-2-methylpropanoate)
(R)-Methyl 3-bromo-2-methylpropanoate Chemical and Physical Properties
Names and Identifiers
-
- Propanoic acid,3-bromo-2-methyl-, methyl ester, (2R)-
- (+)-Methyl (R)-3-bromo-2-methylpropionate
- (R)-(+)-3-BROMOISOBUTYRIC ACID METHYL ESTER
- (R)-(+)-3-Bromo-2-Methylpropionic Acid Methyl Ester
- methyl (2R)-3-bromo-2-methylpropanoate
- Methyl (R)-(+)-3-Bromo-2-methylpropionate
- Methyl (R)-(+)-3-BroMoisobutyrate
- (+)-methyl (r)-β-bromoisobutyrate
- methyl 3-bromo-2-methylpropionate
- (+)-METHYL (R)-BETA-BROMOISOBUTYRATE
- (R)-Methyl 3-bromo-2-methylpropanoate
- Propanoic acid, 3-bromo-2-methyl-, methyl ester, (2R)-
- AK305462
- Methyl 3-bromo-2-methylpropanoate #
- BDBM36059
- FKWNAVCXZSQYTA-BYPYZUCNSA-
- FKWNAVCXZSQYTA-BYPYZUCNSA-N
- FCH3627586
- (R)-3-bromoisobutyric acid met
- AMY14329
- Propanoic acid,3-bromo-2-methyl-,methyl ester,(2R)-
- R-(+)-3-Bromoisobutyric acid methyl ester
- 110556-33-7
- MFCD00010639
- B2139
- D70325
- METHYL(R)-(+)-3-BROMO-2-METHYLPROPIONATE
- DS-12126
- AKOS015833845
- CS-0130400
- Methyl (2R)-3-bromo-2-methyl-propanoate
- (R)-3-bromo-2-methylpropionic acid methyl ester
- DTXSID00348999
- SCHEMBL1140621
- J-002446
- Methyl (R)-(+)-3-bromo-2-methylpropionate, 97%
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- MDL: MFCD00010639
- Inchi: 1S/C5H9BrO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1
- InChI Key: FKWNAVCXZSQYTA-BYPYZUCNSA-N
- SMILES: BrC[C@@H](C(=O)OC)C
Computed Properties
- Exact Mass: 179.97900
- Monoisotopic Mass: 179.97859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 82.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: Colorless Transparent Liquid
- Density: 1.422 g/mL at 25 °C(lit.)
- Melting Point: Not available
- Boiling Point: 85 °C/37 mmHg(lit.)
- Flash Point: Fahrenheit: 163.4 ° f < br / > Celsius: 73 ° C < br / >
- Refractive Index: n20/D 1.455(lit.)
- PSA: 26.30000
- LogP: 1.19040
- Solubility: Not determined
- Optical Activity: [α]20/D +16°, neat
- Vapor Pressure: 1.3±0.3 mmHg at 25°C
(R)-Methyl 3-bromo-2-methylpropanoate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(R)-Methyl 3-bromo-2-methylpropanoate Customs Data
- HS CODE:2915900090
- Customs Data:
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
(R)-Methyl 3-bromo-2-methylpropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158846-1G |
(R)-Methyl 3-bromo-2-methylpropanoate |
110556-33-7 | >96.0%(GC) | 1g |
¥679.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158846-10g |
(R)-Methyl 3-bromo-2-methylpropanoate |
110556-33-7 | >96.0%(GC) | 10g |
¥3604.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158846-5G |
(R)-Methyl 3-bromo-2-methylpropanoate |
110556-33-7 | >96.0%(GC) | 5g |
¥2379.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158846-250mg |
(R)-Methyl 3-bromo-2-methylpropanoate |
110556-33-7 | >96.0%(GC) | 250mg |
¥238.90 | 2023-09-02 | |
| TRC | M296688-10mg |
(R)-Methyl 3-Bromo-2-methylpropanoate |
110556-33-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M296688-50mg |
(R)-Methyl 3-Bromo-2-methylpropanoate |
110556-33-7 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M296688-100mg |
(R)-Methyl 3-Bromo-2-methylpropanoate |
110556-33-7 | 100mg |
$ 80.00 | 2022-06-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 325090-1G |
(R)-Methyl 3-bromo-2-methylpropanoate |
110556-33-7 | 97% | 1G |
¥520.22 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 325090-5G |
(R)-Methyl 3-bromo-2-methylpropanoate |
110556-33-7 | 97% | 5G |
¥1799.56 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OY212-1g |
(R)-Methyl 3-bromo-2-methylpropanoate |
110556-33-7 | 95+% | 1g |
1641CNY | 2021-05-10 |
(R)-Methyl 3-bromo-2-methylpropanoate Suppliers
(R)-Methyl 3-bromo-2-methylpropanoate Related Literature
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1. Hydrophobic vitamin B12. Part 12. Preparation, characterization and enantioselective alkylation of strapped hydrophobic-vitamin B12Yukito Murakami,Yoshio Hisaeda,Teruhisa Ohno,Hiroshi Kohno,Takuya Nishioka J. Chem. Soc. Perkin Trans. 2 1995 1175
Additional information on (R)-Methyl 3-bromo-2-methylpropanoate
Chemical Profile of (R)-Methyl 3-bromo-2-methylpropanoate (CAS No. 110556-33-7)
The compound (R)-Methyl 3-bromo-2-methylpropanoate, identified by its CAS number 110556-33-7, is a significant molecule in the field of chiral chemistry and pharmaceutical synthesis. This compound belongs to the class of esters, characterized by its ester functional group (-COO-) and a chiral center at the carbon atom adjacent to the ester group. The presence of a bromine substituent at the third carbon and two methyl groups at the second carbon enhances its utility in various synthetic pathways, particularly in the development of enantiomerically pure pharmaceuticals.
In recent years, the demand for enantiomerically pure compounds has surged due to their superior pharmacological properties compared to racemic mixtures. The stereochemistry of a drug molecule can significantly influence its biological activity, metabolic stability, and side effects. Therefore, chiral auxiliaries and reagents like (R)-Methyl 3-bromo-2-methylpropanoate play a crucial role in asymmetric synthesis, enabling the production of single-enantiomer drugs with enhanced efficacy and reduced toxicity.
The synthesis of (R)-Methyl 3-bromo-2-methylpropanoate involves strategic functional group transformations and stereocontrol techniques. The bromine atom at the third carbon provides a handle for further modifications, such as nucleophilic substitution reactions, which are pivotal in constructing complex molecular architectures. Additionally, the two methyl groups contribute to the steric environment around the chiral center, influencing reaction outcomes and product selectivity.
One of the most compelling applications of this compound is in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, it has been utilized in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents that benefit from enantiopure structures. The ability to produce high-purity enantiomers using (R)-Methyl 3-bromo-2-methylpropanoate underscores its importance in modern drug development.
Recent advancements in catalytic asymmetric synthesis have further highlighted the utility of this compound. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions and chiral ligand-mediated hydrogenations, have enabled efficient access to enantiomerically enriched derivatives. These methods not only improve yield but also minimize waste, aligning with green chemistry principles. The incorporation of (R)-Methyl 3-bromo-2-methylpropanoate into these processes has facilitated the development of more sustainable synthetic routes.
Another area where this compound finds significance is in agrochemical research. Chiral auxiliaries derived from it have been employed in synthesizing herbicides and pesticides with improved selectivity and environmental compatibility. The ability to fine-tune molecular structure through stereocontrol allows for the creation of compounds that target specific biological pathways while minimizing off-target effects.
In academic research, (R)-Methyl 3-bromo-2-methylpropanoate has been used as a model substrate to study reaction mechanisms and develop new catalytic systems. Its well-defined stereochemistry makes it an ideal candidate for probing electronic and steric effects in organic transformations. Such studies contribute valuable insights into molecular design principles that can be applied across various disciplines.
The compound's versatility also extends to material science applications. For instance, it has been explored as a precursor in polymer chemistry, where enantiopure monomers contribute to the development of optically active polymers with unique properties. These materials find applications in areas such as liquid crystals and chiral sensors.
Looking ahead, the future prospects for (R)-Methyl 3-bromo-2-methylpropanoate are promising, driven by ongoing innovations in synthetic chemistry and biocatalysis. As demand for enantiomerically pure compounds grows, so does the need for efficient and sustainable methods to produce them. This compound is well-positioned to play a pivotal role in meeting these challenges.
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